2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
Description
This compound is a thieno[2,3-d]pyrimidin-4-one derivative featuring a furan-2-yl substituent at position 5, a prop-2-en-1-yl (allyl) group at position 3, and a sulfanyl-linked acetamide moiety substituted with a 2-phenylethyl group. Its molecular formula is C₂₄H₂₂N₄O₃S₂, with a molecular weight of 490.59 g/mol (calculated).
Properties
IUPAC Name |
2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-2-12-26-22(28)20-17(18-9-6-13-29-18)14-30-21(20)25-23(26)31-15-19(27)24-11-10-16-7-4-3-5-8-16/h2-9,13-14H,1,10-12,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIPRWKDNSUTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NCCC3=CC=CC=C3)SC=C2C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide represents a novel class of thieno[2,3-d]pyrimidine derivatives. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 451.56 g/mol. It features a complex structure that includes a furan ring, thieno[2,3-d]pyrimidine core, and a phenylethyl acetamide moiety. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3S2 |
| Molecular Weight | 451.56 g/mol |
| IUPAC Name | This compound |
| Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study on related thienopyrimidine derivatives demonstrated their efficacy against various Gram-positive and Gram-negative bacterial strains, including Escherichia coli and Staphylococcus aureus .
The minimum inhibitory concentration (MIC) values for these compounds were found to be low, indicating potent antibacterial activity. For instance:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound 4c | 8 | E. coli |
| Compound 5e | 16 | S. aureus |
| Compound 5g | 12 | M. tuberculosis |
The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific enzymes or receptors due to its structural components. The thienopyrimidine core is thought to play a critical role in binding to molecular targets involved in bacterial metabolism and replication .
Case Studies and Research Findings
Several studies have investigated the biological activities of thieno[2,3-d]pyrimidine derivatives:
-
Antimicrobial Efficacy : A series of derivatives were synthesized and tested for their antibacterial and antimycobacterial activities. The results indicated that modifications at specific positions on the thienopyrimidine structure significantly influenced antimicrobial potency .
- Example : Compounds with an amido or imino side chain at position 3 showed enhanced activity against M. tuberculosis, with some compounds achieving MIC values as low as 8 µg/mL.
- Toxicity Assessment : Toxicity evaluations using hemolytic assays revealed that many potent derivatives were non-toxic at concentrations up to 200 µmol/L . This suggests a favorable safety profile for further development.
Comparison with Similar Compounds
2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide ()
- Key Differences :
- Substitution at the furan ring (5-methylfuran vs. unsubstituted furan).
- Acetamide tail: 2-methylphenyl vs. 2-phenylethyl.
TRPA1 Inhibitors ()
Boehringer Ingelheim’s 3H,4H-thieno[2,3-d]pyrimidin-4-one derivatives share the thienopyrimidine core but differ in substituents:
- Activity: Designed as TRPA1 (Transient Receptor Potential Ankyrin 1) inhibitors for pain and inflammation.
- Structural Divergence : The target compound lacks the specific substituents (e.g., halogenated aryl groups) reported in patent claims for TRPA1 inhibition, suggesting divergent therapeutic targets .
Sulfanyl-Linked Acetamides with Anti-Exudative Activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives ()
- Structural Similarities: Sulfanyl bridge connecting heterocyclic core (triazole vs. thienopyrimidine). Furan-2-yl substituent.
- Pharmacological Data :
Antimicrobial Thienopyrimidinones
N-[5-(2-Furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamides ()
- Activity : Moderate antimicrobial effects against Staphylococcus aureus (MIC: 8–16 µg/mL).
- Key Contrasts :
- The target compound’s allyl and phenylethyl groups replace methyl and carboxamide substituents, which may alter microbial target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
